

# SGI-1776 Free Base: Application Notes and Protocols for Kinase Activity Assays

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## Compound of Interest

Compound Name: SGI-1776 free base

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## Introduction

SGI-1776 is a potent and selective, ATP-competitive small molecule inhibitor of the Pim family of serine/threonine kinases.[1][2][3][4][5][6] It is an imidazo[1,2-b]pyridazine compound that has demonstrated significant preclinical activity against various cancer models, including leukemia and solid tumors.[1][7] SGI-1776 inhibits all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3) and also shows activity against the Fms-like tyrosine kinase 3 (FLT3) and haspin kinase.[1][2][3][6][7][8][9] The Pim kinases are crucial mediators of cytokine signaling pathways, playing a significant role in cell survival, proliferation, and apoptosis.[4][10] Overexpression of Pim kinases is observed in various malignancies, making them an attractive target for cancer therapy.[4][8] SGI-1776 exerts its cytotoxic effects by inducing cell cycle arrest and apoptosis.[3][5][11]

These application notes provide a comprehensive overview of the use of **SGI-1776 free base** in kinase activity assays, including detailed protocols for both in vitro and cell-based experimental setups.

## Mechanism of Action

SGI-1776 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Pim kinases.[1][2] This prevents the transfer of a phosphate group from ATP to the kinase's substrate, thereby inhibiting its catalytic activity. The downstream effects of Pim kinase

inhibition by SGI-1776 include the decreased phosphorylation of substrates such as Bad and c-Myc, leading to the induction of apoptosis.[8][10][12] A significant mechanism of SGI-1776-induced cytotoxicity is the reduction of the anti-apoptotic protein Mcl-1.[1][8][12]

## Data Presentation

**Table 1: In Vitro Inhibitory Activity of SGI-1776**

Kinase Target	IC50 (nM)
Pim-1	7
Pim-2	363
Pim-3	69
FLT3	44
Haspin	34

Data compiled from multiple sources.[1][2][3][6][7][8][9]

**Table 2: Cellular Activity of SGI-1776 in Cancer Cell Lines**

Cell Line	Cancer Type	IC50 (μM)	Observed Effects
MV-4-11	Acute Myeloid Leukemia	~0.1	Induction of apoptosis, decreased Mcl-1
MOLM-13	Acute Myeloid Leukemia	~0.1	Induction of apoptosis, decreased Mcl-1
OCI-AML-3	Acute Myeloid Leukemia	>1	Induction of apoptosis, decreased Mcl-1
Prostate Cancer Cell Lines	Prostate Cancer	2-4	Cell cycle arrest, apoptosis
Multiple Pediatric Cancer Cell Lines	Various	Median of 3.1	Cytotoxic activity

Data compiled from multiple sources.[\[1\]](#)[\[3\]](#)[\[7\]](#)[\[8\]](#)

## Experimental Protocols

### In Vitro Kinase Activity Assay (Radiometric)

This protocol describes a radiometric assay to determine the inhibitory activity of SGI-1776 against a purified kinase.

Materials:

- Purified recombinant human kinase (e.g., Pim-1)
- **SGI-1776 free base** (dissolved in DMSO)
- Peptide substrate (e.g., KKRNRTLTV for Pim kinases)[\[1\]](#)
- [ $\gamma$ - $^{32}$ P]ATP
- Kinase reaction buffer (e.g., 8 mM MOPS, pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate)[\[1\]](#)
- 3% Phosphoric acid solution
- Filter paper or membrane
- Scintillation counter

Procedure:

- Prepare a serial dilution of SGI-1776 in kinase reaction buffer. Include a DMSO-only control.
- In a reaction tube or well, add 5-10 mU of the purified kinase.[\[1\]](#)
- Add the peptide substrate to a final concentration of 100  $\mu$ M.[\[1\]](#)
- Add the diluted SGI-1776 or DMSO control.
- Initiate the reaction by adding the MgATP mix containing [ $\gamma$ - $^{32}$ P]ATP.
- Incubate the reaction mixture for 40 minutes at room temperature.[\[1\]](#)

- Stop the reaction by adding 5  $\mu$ L of 3% phosphoric acid solution.[1]
- Spot a portion of the reaction mixture onto a filter paper.
- Wash the filter paper extensively to remove unincorporated [ $\gamma$ - $^{32}$ P]ATP.
- Measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of kinase inhibition for each SGI-1776 concentration relative to the DMSO control.
- Determine the IC<sub>50</sub> value by plotting the percentage of inhibition against the logarithm of the SGI-1776 concentration.

## Cell-Based Kinase Activity Assay (Apoptosis Induction)

This protocol describes a cell-based assay to evaluate the effect of SGI-1776 on apoptosis induction in a cancer cell line.

Materials:

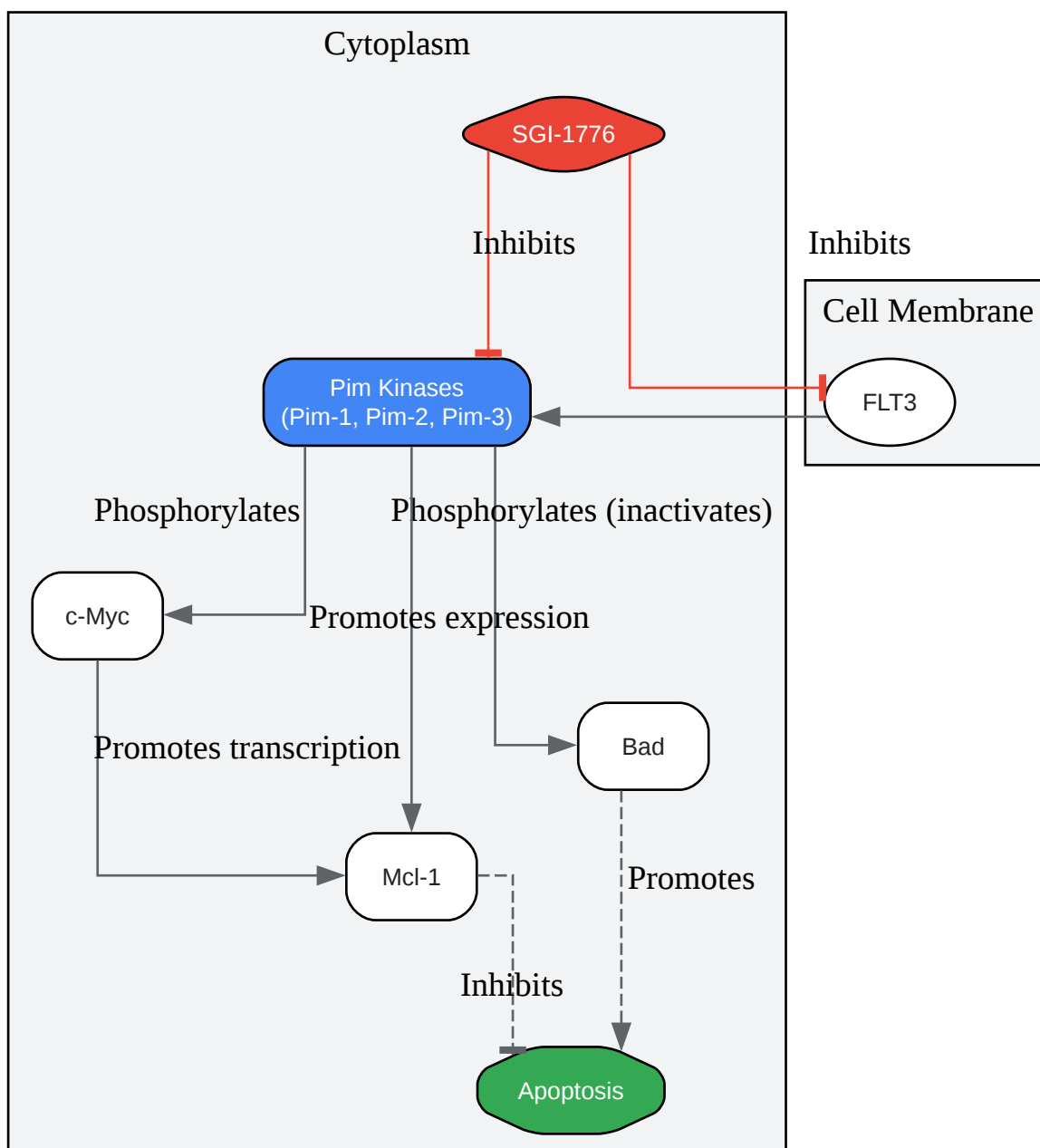
- Cancer cell line (e.g., MV-4-11)
- Cell culture medium (e.g., IMDM supplemented with 10% FBS)[1]
- **SGI-1776 free base** (dissolved in DMSO)
- Annexin V-FITC Apoptosis Detection Kit
- Propidium Iodide (PI)
- Flow cytometer

Procedure:

- Seed the cells in a multi-well plate at a density of  $1 \times 10^6$  cells/well and allow them to adhere overnight.

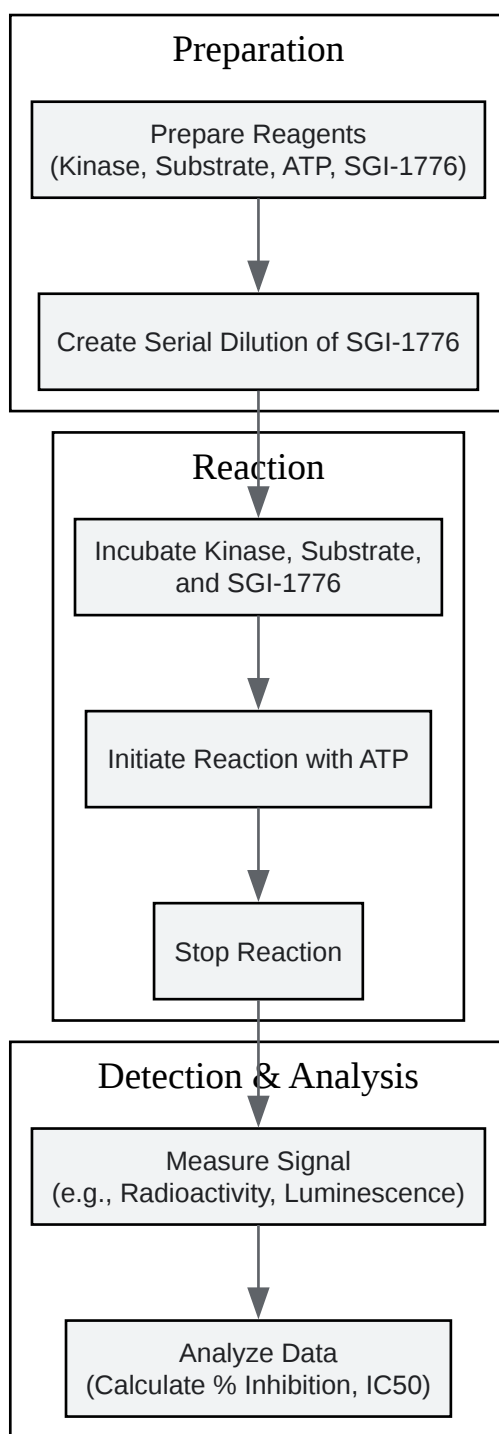
- Treat the cells with various concentrations of SGI-1776 (e.g., 0.1  $\mu$ M to 10  $\mu$ M) for 24 hours.  
[8] Include a DMSO-only control.
- Harvest the cells by centrifugation.
- Wash the cells with cold PBS.
- Resuspend the cells in 100  $\mu$ L of annexin binding buffer.[8]
- Add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of PI solution.[8]
- Incubate the cells in the dark for 15 minutes at room temperature.
- Analyze the cells by flow cytometry, measuring the fluorescence of FITC and PI.
- Quantify the percentage of apoptotic cells (Annexin V positive) in each treatment group.

## Visualizations



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Caption: SGI-1776 signaling pathway.



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Caption: General workflow for an in vitro kinase assay.

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